![molecular formula C8H11ClN4 B13994028 N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine CAS No. 90003-04-6](/img/structure/B13994028.png)
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an ethyl chain, which is further connected to a chloropyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine typically involves the following steps:
Formation of the Aziridine Ring: Aziridines can be synthesized through the cyclization of haloamines or amino alcohols.
Attachment of the Aziridine to the Ethyl Chain: The aziridine ring is then attached to an ethyl chain through nucleophilic substitution reactions.
Formation of the Chloropyridazine Moiety: The chloropyridazine moiety can be synthesized through various methods, including the chlorination of pyridazine derivatives.
Coupling of the Aziridine-Ethyl Chain with the Chloropyridazine Moiety: The final step involves coupling the aziridine-ethyl chain with the chloropyridazine moiety under suitable reaction conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyridazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s aziridine ring is of interest for its potential use in anticancer agents and other therapeutic applications.
Materials Science: Aziridine-containing compounds are used in the synthesis of polymers and coatings with unique properties.
Biological Research: The compound can be used as a tool to study biological processes involving aziridine-containing molecules.
Wirkmechanismus
The mechanism of action of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For example, aziridine-containing compounds can act as inhibitors of enzymes like angiotensin-converting enzyme 2 (ACE2), which is involved in cardiovascular regulation and viral entry . The compound may bind to the active site of the enzyme, leading to a conformational change that inhibits its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: This compound also contains an aziridine ring and is used as an ACE2 inhibitor.
1-Aziridineethanol: Another aziridine-containing compound used in various chemical reactions.
Uniqueness
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is unique due to the presence of both the aziridine ring and the chloropyridazine moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90003-04-6 |
|---|---|
Molekularformel |
C8H11ClN4 |
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)10-3-4-13-5-6-13/h1-2H,3-6H2,(H,10,12) |
InChI-Schlüssel |
VMKZNZRJCRZTPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCNC2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


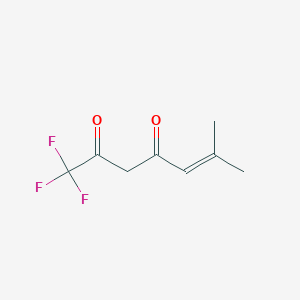
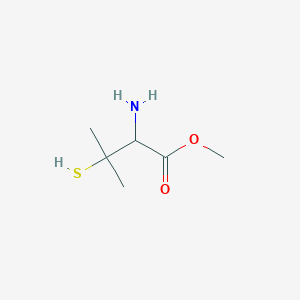
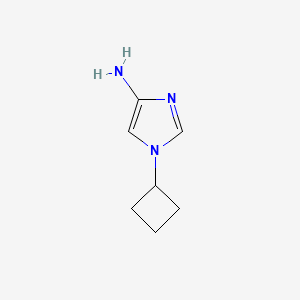
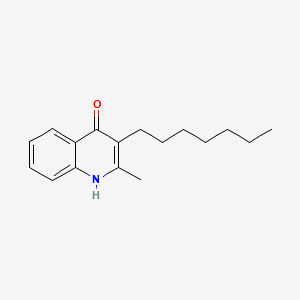
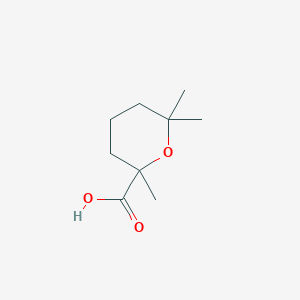
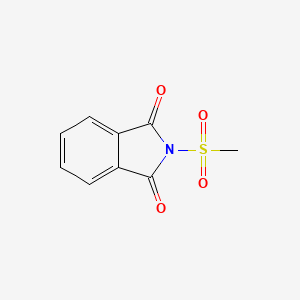

![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)

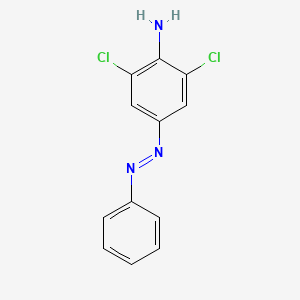
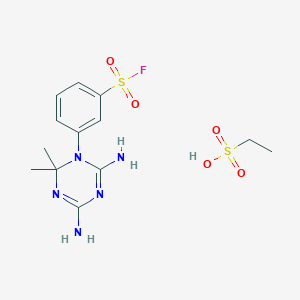
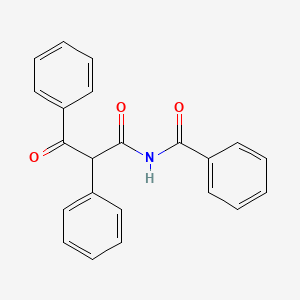
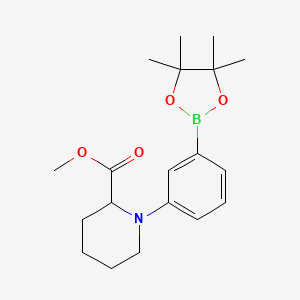
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
